Sodium 2-phenylpropane-2-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

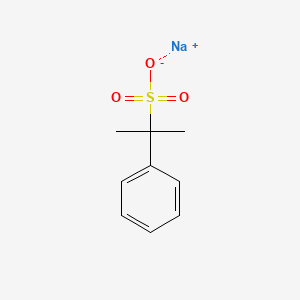

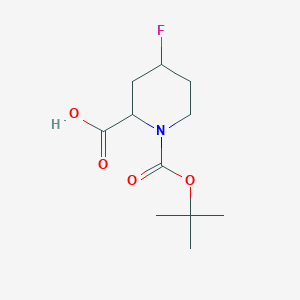

Sodium cumenesulfonate is an organic compound with the molecular formula C9H11NaO3S. It is a sodium salt of cumenesulfonic acid, which is derived from cumene (isopropylbenzene). This compound is commonly used as a hydrotrope, which helps to increase the solubility of hydrophobic compounds in water. It is widely used in various industrial and commercial applications, including detergents, cleaners, and personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium cumenesulfonate is typically synthesized through the sulfonation of cumene using sulfur trioxide or concentrated sulfuric acid. The reaction involves the following steps :

Sulfonation: Cumene is reacted with sulfur trioxide or concentrated sulfuric acid in a continuous reactor, such as a falling film reactor.

Neutralization: The resulting cumenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form sodium cumenesulfonate.

Purification: The product is purified to remove any unreacted starting materials and by-products.

Industrial Production Methods

In industrial settings, the production of sodium cumenesulfonate often involves the use of azeotropic backflow dehydration to remove water during the reaction. This method helps to improve the yield and purity of the final product . The process typically includes the following steps:

Sulfonation: Concentrated sulfuric acid is added to cumene under stirring conditions, followed by azeotropic backflow dehydration.

Separation: Excess unreacted cumene is separated under vacuum conditions and recycled.

Neutralization: The reaction product is neutralized with a sodium hydroxide solution.

Bleaching: The product is bleached with hydrogen peroxide to obtain a clear and transparent sodium cumenesulfonate solution.

Chemical Reactions Analysis

Types of Reactions

Sodium cumenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Sodium cumenesulfonate can react with various nucleophiles, such as hydroxide ions, to form substituted products.

Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted cumenesulfonates can be formed.

Oxidation Products: Oxidation typically leads to the formation of sulfonic acids or other oxidized derivatives.

Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

Sodium cumenesulfonate has a wide range of applications in scientific research, including :

Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also used in organic synthesis as a reaction medium.

Biology: Employed in various biochemical assays and experiments to solubilize hydrophobic biomolecules.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to solubilize poorly soluble drugs.

Industry: Widely used in the formulation of detergents, cleaners, and personal care products to improve their performance and stability.

Mechanism of Action

The primary mechanism of action of sodium cumenesulfonate is its hydrotropic effect, which enhances the solubility of hydrophobic compounds in water . This is achieved through the formation of micelle-like structures, where the hydrophobic tails of the molecules aggregate inward, creating a hydrophobic core. The hydrophilic sulfonate groups remain on the exterior, interacting with water molecules. This micellar environment allows hydrophobic compounds to be solubilized within the hydrophobic core, thereby increasing their solubility in aqueous solutions .

Comparison with Similar Compounds

- Sodium benzene sulfonate

- Sodium p-xylene sulfonate

- Sodium p-toluene sulfonate

Uniqueness

Compared to other hydrotropes, sodium cumenesulfonate is particularly effective in solubilizing hydrophobic compounds due to its specific molecular structure. It offers a balance between hydrophilic and hydrophobic properties, making it highly efficient in various applications. Additionally, it has a relatively low critical micelle concentration, which means it can form micelle-like structures at lower concentrations compared to other hydrotropes .

Conclusion

Sodium cumenesulfonate is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique hydrotropic properties make it an essential ingredient in many formulations, enhancing the solubility and performance of hydrophobic compounds. Understanding its preparation methods, chemical reactions, and mechanism of action provides valuable insights into its wide-ranging uses and benefits.

Properties

Molecular Formula |

C9H11NaO3S |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

sodium;2-phenylpropane-2-sulfonate |

InChI |

InChI=1S/C9H12O3S.Na/c1-9(2,13(10,11)12)8-6-4-3-5-7-8;/h3-7H,1-2H3,(H,10,11,12);/q;+1/p-1 |

InChI Key |

WWDDQHGPHSVUHS-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12511889.png)

![Methyl 5-bromo-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12511895.png)

![2-[1,3-Bis(4-tert-butylphenyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511904.png)

![1-[(Ammoniooxy)methyl]-3-bromobenzene chloride](/img/structure/B12511916.png)

![[Carbonato(2-)-O]triphenylbismuth](/img/structure/B12511944.png)

![Tricyclo[10.4.0.04,9]hexadeca-1(16),2,4,6,8,10,12,14-octaene](/img/structure/B12511959.png)